Heptyl 5-Methyl-2-hexyl Phthalate is a synthetic organic compound belonging to the phthalate family, which are widely used as plasticizers in various applications. This specific phthalate is characterized by its long carbon chain and is utilized in the manufacturing of flexible plastics, adhesives, and coatings. The compound is particularly noted for its stability and effectiveness in enhancing the properties of polymers.
Heptyl 5-Methyl-2-hexyl Phthalate falls under the category of phthalate esters, which are esters of phthalic acid. These compounds are primarily derived from the reaction of phthalic anhydride with alcohols, leading to various derivatives based on the alcohol used. The specific structure of Heptyl 5-Methyl-2-hexyl Phthalate indicates that it is a long-chain phthalate, which often exhibits different physical and chemical properties compared to shorter-chain counterparts.
The synthesis of Heptyl 5-Methyl-2-hexyl Phthalate typically involves the esterification reaction between phthalic anhydride and a mixture of heptanol and 5-methyl-2-hexanol. The reaction can be summarized as follows:
The resulting product is purified through distillation or recrystallization to remove unreacted starting materials and by-products.
The molecular formula for Heptyl 5-Methyl-2-hexyl Phthalate is , with a molecular weight of approximately 366.528 g/mol. Its structural representation includes two ester functional groups attached to a phthalate backbone, indicating its classification as a diester.
Heptyl 5-Methyl-2-hexyl Phthalate has a complex molecular structure characterized by its long hydrocarbon chains and two carboxylate groups. The detailed structural data includes:
InChI=1S/C22H34O4/c1-5-6-7-8-11-16-25-21(23)19-12-9-10-13-20(19)22(24)26-18(4)15-14-17(2)3/h9-10,12-13,17-18H,5-8,11,14-16H2,1-4H3/i9D,10D,12D,13D
The structural representation can be visualized using various chemical drawing software or databases that support SMILES notation.
Heptyl 5-Methyl-2-hexyl Phthalate can undergo various chemical reactions typical of esters:
The mechanism of action for Heptyl 5-Methyl-2-hexyl Phthalate primarily relates to its role as a plasticizer. It functions by embedding itself between polymer chains in plastics, thereby increasing flexibility and reducing brittleness. This process involves:
The effectiveness of Heptyl 5-Methyl-2-hexyl Phthalate as a plasticizer can be quantitatively assessed through mechanical testing of polymer blends containing this compound.
Heptyl 5-Methyl-2-hexyl Phthalate exhibits several notable physical properties:
The chemical properties include:
Heptyl 5-Methyl-2-hexyl Phthalate is utilized in various scientific applications including:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: